4-(2-Bromophenyl)butan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCSOSRGJVRDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2 Bromophenyl Butan 1 Ol and Its Analogues
Strategies for the Construction of the Butan-1-ol Scaffold
The formation of the four-carbon alcohol chain is a critical aspect of the synthesis. Methodologies in this category begin with precursors that are subsequently modified to yield the butan-1-ol structure.
A common and effective method for synthesizing 4-(2-bromophenyl)butan-1-ol is through the reduction of its corresponding ketone precursor, 4-(2-bromophenyl)butan-1-one. This transformation involves the conversion of a carbonyl group into a secondary alcohol. cerritos.edu The reduction of ketones to secondary alcohols is a fundamental reaction in organic chemistry, with several reliable reagents available for this purpose. wikipedia.orgorganic-chemistry.org
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this transformation. libretexts.orglibretexts.org It is known for its compatibility with various functional groups and its use in protic solvents like methanol (B129727) or ethanol (B145695). libretexts.orgchemistrysteps.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. chemistrysteps.com A subsequent workup with a mild acid or water protonates the resulting alkoxide to yield the final alcohol product. wikipedia.org
For more challenging reductions or when a more potent reagent is required, lithium aluminum hydride (LiAlH₄) can be employed. LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce not only aldehydes and ketones but also esters and carboxylic acids. cerritos.edunih.gov Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another powerful method for carbonyl reduction. cerritos.eduorganic-chemistry.org
| Reducing Agent | Typical Solvent(s) | Selectivity | Key Advantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Reduces aldehydes and ketones | Mild, safe to handle, good functional group tolerance. libretexts.orgnih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Reduces most carbonyl compounds | Highly reactive and efficient for difficult reductions. cerritos.edunih.gov |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Reduces carbonyls, alkenes, alkynes | Clean reaction, high yields, catalyst can often be recycled. organic-chemistry.org |
Homologation reactions provide a pathway to construct the butan-1-ol scaffold by extending a shorter carbon chain. stackexchange.comyoutube.com These reactions incrementally add carbon units to a molecule. For instance, a precursor aldehyde or ketone can be converted to its next higher homologue. stackexchange.com
One classic example is the Wittig reaction, where an aldehyde can be reacted with an appropriate phosphorus ylide. For instance, reacting a 3-(2-bromophenyl)propanal (B24917) with methoxymethylenetriphenylphosphine would yield an enol ether, which can then be hydrolyzed to the homologous four-carbon aldehyde. Subsequent reduction of this aldehyde would produce the target this compound.
Other notable homologation strategies include the Arndt-Eistert synthesis, which converts a carboxylic acid into its next higher homologue, and the Kowalski ester homologation, which provides an alternative to the Arndt-Eistert method. youtube.com These methods could be applied to a 3-(2-bromophenyl)propanoic acid precursor, elongating the chain by one carbon, followed by reduction of the resulting carboxylic acid or ester to the desired butanol.
The synthesis of the ketone intermediate, 4-(2-bromophenyl)butan-1-one, is essential for the reductive pathway described in section 2.1.1. This ketone can be prepared via the oxidation of the corresponding alcohol, in this case, this compound itself or a related precursor. While this may seem circular, it is a crucial step in multi-step syntheses where the alcohol may be formed through other means first. The oxidation of primary alcohols can yield aldehydes or, under stronger conditions, carboxylic acids. nih.gov The oxidation of secondary alcohols typically yields ketones.
Various oxidizing agents can be employed for this transformation. Acidified potassium dichromate(VI) is a strong oxidizing agent capable of converting primary alcohols to carboxylic acids. nih.gov To stop the oxidation at the aldehyde or ketone stage, milder reagents are often preferred. Polymer-supported chromic acid has been used for the oxidation of similar compounds like 4-bromophenyl ethanol to 4-bromoacetophenone, demonstrating the feasibility of this approach. Other common reagents for oxidizing alcohols to ketones include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane.
Installation of the 2-Bromophenyl Moiety
An alternative synthetic philosophy involves forming the aryl-alkyl bond as a key step, attaching the 2-bromophenyl group to a pre-existing four-carbon chain.
The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. libretexts.org In the context of synthesizing this compound, a Friedel-Crafts alkylation could be envisioned. This would involve reacting bromobenzene (B47551) with a butanol derivative that contains a suitable leaving group, such as 4-chlorobutan-1-ol, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgchemistrysteps.com
The mechanism involves the Lewis acid activating the alkyl halide, generating a carbocation or a highly polarized complex. This electrophile is then attacked by the electron-rich aromatic ring, leading to electrophilic aromatic substitution. nih.gov However, this method has significant limitations. A primary carbocation that would be formed from 4-chlorobutan-1-ol is prone to rearrangement to a more stable secondary carbocation via a hydride shift, which would lead to isomeric products. chemistrysteps.com Another drawback is the potential for polyalkylation, as the product of the first alkylation is often more reactive than the starting material. libretexts.orgnih.gov A related approach, Friedel-Crafts acylation, avoids rearrangements and polyalkylation by using an acyl chloride. The resulting ketone can then be reduced to furnish the alkyl chain. libretexts.org
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. The Suzuki-Miyaura and Negishi couplings are particularly powerful for this purpose.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. To synthesize this compound, this could be achieved by coupling (2-bromophenyl)boronic acid with a 4-halobutan-1-ol derivative. The catalytic cycle typically involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.
The Negishi coupling is a similar reaction that couples an organohalide with an organozinc compound, also catalyzed by palladium or nickel complexes. This method could involve reacting a 2-bromophenyl halide with a 4-(halozinc)butan-1-ol reagent. Negishi couplings are known for their high functional group tolerance and reactivity, allowing for the coupling of various sp³, sp², and sp hybridized carbon atoms.
| Reaction | Aryl Component | Alkyl Component | Catalyst | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acid/ester | Alkyl halide | Palladium complex | Stable and accessible boronic acids, tolerant of water. |
| Negishi Coupling | Aryl halide | Alkylzinc reagent | Palladium or Nickel complex | Highly reactive organozinc reagents, broad scope. |
Friedel-Crafts Acylation and Claisen Condensation Routes for Related Ketones as Precursors
The synthesis of this compound often proceeds through the reduction of a corresponding ketone precursor, such as 4-(2-bromophenyl)-4-oxobutanoic acid or 1-(2-bromophenyl)butan-1-one. These ketone intermediates can be effectively synthesized using classic carbon-carbon bond-forming reactions, notably the Friedel-Crafts acylation.
Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.comwpmucdn.com For the synthesis of precursors to bromophenyl butanols, bromobenzene can be acylated with reagents like succinic anhydride or butanoyl chloride. The reaction typically requires a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). mdma.ch
A general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. youtube.com A key challenge in acylating bromobenzene is controlling the regioselectivity. The bromine atom is an ortho-, para-directing deactivator. Consequently, the reaction often yields a mixture of ortho and para isomers, with the para isomer typically predominating due to reduced steric hindrance.
Route 1: Acylation with Succinic Anhydride: The reaction of bromobenzene with succinic anhydride yields 4-(bromo-phenyl)-4-oxobutanoic acids. Subsequent reduction of the keto group (e.g., via Clemmensen or Wolff-Kishner reduction) and then reduction of the carboxylic acid would lead to the desired butanol.
Route 2: Acylation with Butanoyl Chloride: Using butanoyl chloride as the acylating agent directly installs the four-carbon chain, producing bromophenyl butanones. chemicalbook.com These ketones can then be directly reduced to the target alcohol.
Separation of the ortho and para isomers is a critical step and is usually accomplished by chromatography or crystallization.
Claisen Condensation: While less direct for this specific target, the Claisen condensation is a fundamental method for forming β-keto esters, which can be versatile intermediates. This reaction involves the condensation of two ester molecules in the presence of a strong base. For related structures, one could envision a scenario where an aromatic ketone is elaborated using a Claisen-type condensation to build a more complex carbon skeleton before subsequent modification and reduction to an alcohol.
Stereoselective Synthesis of Chiral Derivatives of this compound
The creation of enantiomerically pure chiral alcohols is of significant interest in medicinal chemistry, as different enantiomers of a molecule can exhibit distinct biological activities. nih.gov Several stereoselective methods can be employed to synthesize chiral derivatives of this compound.
Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally benign approach to obtaining chiral alcohols. nih.gov The primary strategy is the kinetic resolution of a racemic alcohol mixture. In this process, an enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. researchgate.net
For instance, a racemic mixture of a bromophenyl-butanol could be subjected to transesterification using a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia) and an acyl donor like vinyl acetate. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer), producing an ester. The unreacted S-enantiomer of the alcohol can then be separated from the newly formed R-ester by standard chromatographic techniques. researchgate.net This method allows for the isolation of both enantiomers, one as the alcohol and the other as the ester, which can be subsequently hydrolyzed.
| Enzyme/Catalyst | Reaction Type | Typical Substrate | Key Advantage |
|---|---|---|---|
| Lipase B from Candida antarctica (CAL-B) | Kinetic Resolution (Acylation) | Racemic secondary alcohols | High enantioselectivity and stability in organic solvents. |
| Lipase from Pseudomonas cepacia (PSL) | Kinetic Resolution (Acylation) | Racemic alcohols and esters | Broad substrate specificity. |
| Yeast (e.g., Saccharomyces cerevisiae) | Asymmetric Reduction | Ketones | Can directly produce chiral alcohols from prochiral ketones. researchgate.net |
Beyond enzymatic methods, other asymmetric transformations can be employed. Asymmetric synthesis aims to create a new stereocenter under the influence of a chiral element, leading to an excess of one enantiomer. uvic.ca This can be achieved using chiral catalysts, reagents, or auxiliaries.
For resolution, classical methods involve derivatizing the racemic alcohol with a chiral resolving agent (e.g., an enantiomerically pure carboxylic acid) to form a mixture of diastereomers. These diastereomers have different physical properties (like solubility) and can be separated by crystallization or chromatography. After separation, the chiral auxiliary is removed to yield the pure enantiomers of the alcohol.
The asymmetric addition of Grignard reagents to prochiral ketones is a powerful method for constructing chiral tertiary alcohols. nih.govnih.gov This approach is particularly relevant for synthesizing analogues like 2-(bromophenyl)butan-2-ol. The strategy involves reacting a ketone, such as 1-(2-bromophenyl)ethanone, with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a chiral ligand. rug.nl
The chiral ligand coordinates to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the carbonyl carbon from a specific face, resulting in the preferential formation of one enantiomer. rug.nlorganic-chemistry.org A variety of chiral ligands, often based on BINOL or chiral diamines, have been developed to achieve high levels of enantioselectivity (ee). organic-chemistry.org
| Ligand Type | Example Ligand | Typical Reaction | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| Diamine-based | (R,R)-1,2-Diaminocyclohexane derivatives | Aryl Grignard + Phenone | Good to excellent (up to 95% ee). nih.gov |
| Amino Alcohol-based | (-)-sparteine | Alkyl Grignard + Ketone | Variable, often moderate. |
| BINOL-derived | (S)-BINOL with Ti(Oi-Pr)₄ | Alkyl Grignard + Aldehyde | High to excellent (up to 98% ee). organic-chemistry.org |
Synthesis of Structural Analogues and Related Compounds
The synthetic methodologies can be adapted to produce various structural isomers and related bromophenyl-butanols, which are valuable for structure-activity relationship (SAR) studies.
4-(4-Bromophenyl)butan-1-ol (B1516967) : This isomer is readily accessible. uni.lu A common route involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride, which preferentially yields 4-(4-bromophenyl)-4-oxobutanoic acid. researchgate.net The ketone can be reduced to a methylene (B1212753) group using Wolff-Kishner reduction, followed by reduction of the carboxylic acid with a reagent like lithium aluminum hydride (LiAlH₄) to afford the primary alcohol.
2-(4-Bromophenyl)butan-1-ol : The synthesis of this chiral secondary alcohol can be approached through several routes. One method involves the asymmetric reduction of the corresponding ketone, 1-(4-bromophenyl)butan-2-one. Alternatively, enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid can be synthesized via rhodium-catalyzed asymmetric conjugate addition and then reduced to the corresponding alcohol. orgsyn.org
2-(4-Bromophenyl)butan-2-ol : This tertiary alcohol is classically synthesized via a Grignard reaction. Addition of ethylmagnesium bromide to 1-(4-bromophenyl)ethanone (4-bromoacetophenone) followed by an aqueous workup provides the desired product in good yield. For stereoselective synthesis, the asymmetric Grignard addition methods described in section 2.3.3 can be applied.
Halogenated Phenyl-Butanol Analogues (e.g., Chlorophenyl Derivatives)
The synthesis of halogenated phenyl-butanol analogues, such as chlorophenyl derivatives, often proceeds through the corresponding ketone intermediates. For instance, 4-(4-Chlorophenyl)butan-2-one has been utilized as a reactant in the development of diarylheptanoids which act as tumor necrosis factor-α (TNF-α) inhibitors. guidechem.com The synthesis of these ketone precursors is a critical step.
One established method for synthesizing a key intermediate, 4-(2-Chlorophenyl)butan-2-one, involves a multi-step process starting from 4-chloroaniline. This process includes the preparation of 4-chlorobenzenediazonium chloride, which is then reacted with 3-buten-2-one using a titanium trichloride catalyst. smolecule.com Other generalized methods for producing such aromatic ketones include the Friedel-Crafts acylation and the Claisen condensation reaction. smolecule.com Once synthesized, these chlorophenyl butanone intermediates can be reduced to their corresponding alcohol forms to yield the desired halogenated phenyl-butanol analogues. These compounds serve as important intermediates in organic synthesis and are explored for potential applications in pharmaceuticals and material science. smolecule.com
| Precursor | Starting Materials | General Method | Key Reagents/Catalysts |
|---|---|---|---|
| 4-(2-Chlorophenyl)butan-2-one | 4-chloroaniline, 3-buten-2-one | Diazotization followed by reaction with an alkene | HCl, Sodium nitrite, Titanium trichloride |
| 4-(Aryl)butan-2-one | Aromatic compound, Butanoyl chloride (or similar) | Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl3) |
Bis-Phenyl Substituted Butanols
The synthesis of butanols featuring two phenyl substituents represents a further structural elaboration. Methodologies in this area also frequently rely on ketone precursors. An example of such a precursor is 3,4-bis(4-chlorophenyl)butan-2-one. While specific, direct synthetic routes to the corresponding bis-phenyl substituted butanols are not extensively detailed in readily available literature, the synthesis of the ketone intermediate is the foundational step. The generation of such molecules can be envisioned through coupling reactions that form the carbon-carbon bonds necessary to link the two aryl groups to the butane (B89635) chain. Subsequent reduction of the ketone functionality would yield the target bis-phenyl substituted butanol.
Brominated Ketone Precursors (e.g., 4-Bromobutan-2-one (B1281819), 4-(2-Chlorophenyl)butan-2-one)
Brominated and other halogenated ketone precursors are fundamental building blocks for synthesizing this compound and its analogues.
4-Bromobutan-2-one: A documented synthesis of 4-bromobutan-2-one starts from 4-Hydroxy-2-butanone. The reaction employs phosphorus tribromide in chloroform (B151607) with pyridine (B92270) as a base. This process, conducted at 20°C for 5 hours, achieves a high yield of 89%. chemicalbook.com Alternative approaches to γ-bromo ketones involve the cerium(IV)-mediated oxidative coupling of 1-substituted cyclobutanols with potassium bromide. nih.gov This method has been shown to produce 1-aryl-γ-bromo ketones in good to excellent yields. nih.gov
4-(2-Chlorophenyl)butan-2-one: This compound is a valuable intermediate for creating more complex organic molecules and for potential drug development, including compounds with calcium antagonist properties. smolecule.com Its synthesis can be achieved through several routes, including Friedel-Crafts acylation and Claisen condensation. smolecule.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are used to characterize the synthesized compound. smolecule.com
| Product | Starting Material | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromobutan-2-one | 4-Hydroxy-2-butanone | Phosphorus tribromide, Pyridine | Chloroform | 89% | chemicalbook.com |
| γ-Bromo ketones (Aryl) | 1-Aryl-cyclobutanol | Potassium bromide, Ceric ammonium (B1175870) nitrate (B79036) (CAN) | CH2Cl2/H2O | Good to Excellent | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 4 2 Bromophenyl Butan 1 Ol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in 4-(2-bromophenyl)butan-1-ol is a key site for various chemical modifications, including oxidation, derivatization, and nucleophilic substitution.
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 4-(2-bromophenyl)butanal, or the carboxylic acid, 4-(2-bromophenyl)butanoic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org
To obtain the aldehyde, milder oxidizing agents are employed, and the product is often removed from the reaction mixture as it forms to prevent over-oxidation. docbrown.infoyoutube.com Common reagents for this transformation include Pyridinium (B92312) Chlorochromate (PCC) or carrying out a Swern or Dess-Martin periodinane oxidation.
For the synthesis of the carboxylic acid, stronger oxidizing agents are required. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and sulfuric acid, also known as the Jones reagent) can effectively convert the primary alcohol to a carboxylic acid. chemguide.co.uk The reaction is typically performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction goes to completion. libretexts.org
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Reagents and Conditions |
| This compound | 4-(2-Bromophenyl)butanal | Pyridinium Chlorochromate (PCC), Dichloromethane (DCM) |
| This compound | 4-(2-Bromophenyl)butanal | Dess-Martin Periodinane (DMP), Dichloromethane (DCM) |
| This compound | 4-(2-Bromophenyl)butanoic Acid | Potassium Permanganate (KMnO₄), base, then acid workup |
| This compound | 4-(2-Bromophenyl)butanoic Acid | Chromic Acid (H₂CrO₄), Acetone (Jones Oxidation) |
The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid, yields the corresponding ester. This reversible reaction is known as Fischer esterification. chemguide.co.ukchemguide.co.uk To favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Etherification: Ethers can be synthesized from this compound via methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.
Table 2: Derivatization of this compound
| Reaction Type | Reactant 2 | Product | General Conditions |
| Esterification | Acetic Acid | 4-(2-Bromophenyl)butyl acetate | H₂SO₄ (catalyst), heat |
| Esterification | Benzoic Acid | 4-(2-Bromophenyl)butyl benzoate | H₂SO₄ (catalyst), heat |
| Etherification | Methyl Iodide | 1-Bromo-2-(4-methoxybutyl)benzene | 1. NaH; 2. CH₃I |
| Etherification | Benzyl Bromide | 1-(4-(Benzyloxy)butyl)-2-bromobenzene | 1. NaH; 2. BnBr |
The hydroxyl group of a primary alcohol is a poor leaving group, but it can be activated to undergo nucleophilic substitution. The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry. wikipedia.orgmissouri.edu In the case of the achiral this compound, the reaction proceeds via an Sₙ2 mechanism to displace the activated hydroxyl group.
The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The triphenylphosphine and DEAD combine to form a phosphonium (B103445) salt that activates the alcohol's oxygen, turning it into a good leaving group. organic-chemistry.org A suitable nucleophile can then displace this group. A wide range of nucleophiles can be used, including carboxylic acids (leading to esters), phenols (leading to aryl ethers), and imides. missouri.eduorganic-chemistry.org
Table 3: Mitsunobu Reaction with this compound
| Nucleophile | Product | Reagents |
| Benzoic Acid | 4-(2-Bromophenyl)butyl benzoate | PPh₃, DEAD or DIAD, THF |
| Phenol | 1-Bromo-2-(4-phenoxybutyl)benzene | PPh₃, DEAD or DIAD, THF |
| Phthalimide | 2-(4-(2-Bromophenyl)butyl)isoindoline-1,3-dione | PPh₃, DEAD or DIAD, THF |
| Hydrazoic Acid (HN₃) | 1-(4-Azidobutyl)-2-bromobenzene | PPh₃, DEAD or DIAD, THF |
Reactions Involving the Aryl Bromide Moiety
The aryl bromide portion of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of C-C bonds. The aryl bromide in this compound can readily participate in these transformations.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds or to attach alkyl, alkenyl, or alkynyl groups to an aromatic ring. organic-chemistry.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the vinylation of aryl halides. mdpi.com
Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the formation of aryl-alkyne bonds. libretexts.org
Table 4: Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ or similar Pd(0) complex | Na₂CO₃, K₂CO₃, or other bases | Biaryl |
| Heck | Styrene | Pd(OAc)₂, PPh₃ | Et₃N or other amine bases | Substituted Alkene |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N or other amine bases | Aryl Alkane |
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The classic SₙAr mechanism proceeds via an addition-elimination pathway, which requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comlibretexts.orglumenlearning.com
In the case of this compound, the butan-1-ol substituent is a weakly electron-donating group. Therefore, the aromatic ring is not activated towards nucleophilic attack, and the addition-elimination SₙAr pathway is generally not feasible under standard conditions. libretexts.org
An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com This reaction requires extremely strong basic conditions, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), to deprotonate the ring at a position ortho to the bromine, leading to the elimination of HBr and the formation of benzyne. The nucleophile then adds to the benzyne intermediate. This pathway is generally less common and requires harsh conditions that may not be compatible with other functional groups in the molecule.
Lithiation/Grignard Formation for Further Functionalization
The transformation of the aryl bromide in this compound into a nucleophilic organometallic species, such as an organolithium or Grignard reagent, is a powerful strategy for molecular elaboration. However, the presence of the acidic hydroxyl proton complicates this process, as these strong organometallic bases will readily deprotonate the alcohol instead of undergoing the desired halogen-metal exchange.
To circumvent this issue, two primary strategies are employed. The first involves protecting the alcohol, for instance as a silyl (B83357) ether, before introducing the metal. The second, more direct approach, utilizes an excess of the organometallic reagent. For instance, two equivalents of an alkyllithium reagent (like n-butyllithium) can be used; the first equivalent deprotonates the alcohol, and the second engages in lithium-halogen exchange at low temperatures to form the desired lithiated intermediate. mt.comwikipedia.org Similarly, Grignard reagents can be prepared by reacting the aryl bromide with magnesium metal, often requiring activation, in an etheral solvent like tetrahydrofuran (B95107) (THF). byjus.comwikipedia.orgucalgary.ca The presence of LiCl can accelerate Br/Mg exchange reactions, allowing for the formation of functionalized Grignard reagents under milder conditions. organic-chemistry.orgresearchgate.net
Once formed, the resulting aryl anion is a potent nucleophile capable of reacting with a wide array of electrophiles to forge new carbon-carbon and carbon-heteroatom bonds. This opens a pathway to a diverse range of functionalized derivatives. nih.govmasterorganicchemistry.commasterorganicchemistry.com
| Electrophile | Reagent | Resulting Functional Group | Product Structure Example |
|---|---|---|---|
| Carbon Dioxide | 1. CO2 2. H3O+ | Carboxylic Acid | HOOC-Ar-R |
| Aldehyde (e.g., Acetaldehyde) | 1. CH3CHO 2. H3O+ | Secondary Alcohol | CH3CH(OH)-Ar-R |
| Ketone (e.g., Acetone) | 1. (CH3)2CO 2. H3O+ | Tertiary Alcohol | (CH3)2C(OH)-Ar-R |
| Ester (e.g., Ethyl Acetate) | 1. 2 equiv. CH3COOEt 2. H3O+ | Tertiary Alcohol (via double addition) | (CH3)2C(OH)-Ar-R |
| Deuterium (B1214612) Oxide | D2O | Deuterium Label | D-Ar-R |
In the table, "Ar" represents the benzene (B151609) ring and "R" represents the -(CH₂)₄OH chain.
Intramolecular Cyclization Pathways
The structure of this compound, featuring a halogenated aryl ring and an alcohol tethered by a flexible four-carbon chain, is an ideal precursor for intramolecular cyclization to form a six-membered ring. The primary product of such a reaction is 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. wikipedia.org This transformation is thermodynamically and kinetically favored due to the stability of the resulting six-membered ring structure.
Several synthetic methodologies can be employed to effect this ring closure:
Palladium-Catalyzed Heck-type Cyclization : A common and efficient method involves the use of a palladium catalyst, such as Pd(PPh₃)₄, along with a base. organic-chemistry.orgnih.gov The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by an intramolecular carbopalladation and subsequent elimination to yield the tetralin product and regenerate the catalyst.
Grignard-Mediated Cyclization : Formation of the Grignard reagent from this compound can, under certain conditions, be followed by an intramolecular nucleophilic attack. This pathway is less common and can be complicated by intermolecular reactions.
Radical Cyclization : Radical-initiated cyclization can also be used, often employing reagents like tributyltin hydride and a radical initiator such as AIBN.
Acid-Catalyzed Cyclization (Friedel-Crafts type) : While not directly applicable to the bromo-substituted precursor, related structures can undergo acid-catalyzed intramolecular electrophilic aromatic substitution to form tetralin derivatives, a process known as the Darzens tetralin synthesis. wikipedia.org
| Method | Typical Reagents | Key Features |
|---|---|---|
| Palladium-Catalyzed Cyclization | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., DMF) | High efficiency, good functional group tolerance, mild reaction conditions. nih.govrsc.org |
| Grignard-Mediated Cyclization | Mg, THF; often requires activation. | Forms a highly reactive intermediate; can be prone to side reactions. |
| Radical Cyclization | Bu3SnH, AIBN (initiator) | Proceeds through a radical mechanism; useful for specific substrates. |
Mechanistic Insights into Key Transformations
Understanding the precise mechanism of these transformations is crucial for optimizing reaction conditions and predicting outcomes. For palladium-catalyzed cyclizations, the generally accepted mechanism involves a catalytic cycle. This cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming an arylpalladium(II) intermediate. This is followed by intramolecular insertion, or carbopalladation, where the aryl group attached to the palladium adds across the alkyl chain, forming the new carbon-carbon bond and creating the six-membered ring. The cycle concludes with a β-hydride elimination and reductive elimination sequence that releases the tetralin product and regenerates the active palladium(0) catalyst.
Mechanistic investigations often employ techniques such as deuterium labeling to trace the path of hydrogen atoms throughout the reaction. For example, studies on related CuCN-mediated cyclizations of 4-(2-bromophenyl)-2-butenoates have used deuterium labeling to establish that the reaction proceeds through olefin isomerization, intramolecular C-C bond formation, and aromatization as key steps. nih.gov Kinetic studies can also provide insight into the rate-determining step of the reaction, while the isolation and characterization of reaction intermediates, where possible, offer direct evidence for the proposed pathway.
For reactions involving organometallic intermediates like Grignard or organolithium reagents, monitoring the reaction progress is often done by quenching aliquots with an electrophile (such as D₂O or an aldehyde) and analyzing the products to confirm the formation of the desired organometallic species. reddit.com
Regioselectivity: The intramolecular cyclization of this compound is a highly regioselective process. wikipedia.org The formation of a six-membered ring (tetralin) is overwhelmingly favored over other potential ring sizes, such as a five- or seven-membered ring. This preference is governed by Baldwin's rules for ring closure, which are a set of guidelines based on the geometric requirements for orbital overlap in the transition state. researchgate.netwikipedia.org The cyclization to form tetralin is classified as a "6-exo-trig" process (if considering a Heck-type mechanism) or a "6-exo-tet" process (for nucleophilic attack), both of which are favored pathways according to the rules. The thermodynamic stability of the resulting six-membered carbocyclic ring further reinforces this high degree of regioselectivity.
Stereoselectivity: In the case of the parent compound, this compound, the formation of tetralin does not generate any new stereocenters, so stereoselectivity is not a factor. However, if the butanol chain contains substituents, the cyclization can lead to the formation of stereoisomers. In such cases, the reaction often proceeds with a degree of stereoselectivity, favoring the formation of one diastereomer over another. chemrxiv.orgnih.gov This selectivity is typically driven by thermodynamics, where the transition state leading to the most stable product (usually with bulky substituents in a trans relationship to minimize steric strain) is lower in energy. The specific stereochemical outcome can be influenced by the reaction mechanism, the nature of the catalyst, and the reaction conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 4-(2-Bromophenyl)butan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.
¹H NMR Analysis for Proton Environment Determination
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the bromophenyl ring would typically appear in the downfield region, approximately between δ 7.0 and 7.6 ppm, with their chemical shifts and coupling patterns influenced by the presence of the bromine atom and the butyl chain. The protons of the butanol chain would be observed in the upfield region. The methylene (B1212753) group adjacent to the hydroxyl function (-CH₂OH) is anticipated to resonate around δ 3.6 ppm. The other methylene groups of the butyl chain would likely appear as complex multiplets in the range of δ 1.5 to 2.8 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 7.6 | Multiplet |
| -CH₂-Ar | ~2.7 | Triplet |
| -CH₂-CH₂-Ar | ~1.7 | Multiplet |
| -CH₂-CH₂OH | ~1.6 | Multiplet |
| -CH₂OH | ~3.6 | Triplet |
| -OH | Variable | Broad Singlet |
¹³C NMR Analysis for Carbon Backbone and Functional Group Identification
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected. The carbon atom bonded to the bromine (C-Br) would be found in the aromatic region, typically around δ 123 ppm. The other aromatic carbons would resonate between δ 127 and 141 ppm. The carbon of the methylene group attached to the hydroxyl group (-CH₂OH) would appear in the range of δ 60-65 ppm. The remaining methylene carbons of the butyl chain would be observed at approximately δ 30-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-Br | ~123 |
| Aromatic C-C | ~141 |
| Aromatic CH | 127 - 133 |
| -CH₂-Ar | ~35 |
| -CH₂-CH₂-Ar | ~30 |
| -CH₂-CH₂OH | ~32 |
| -CH₂OH | ~62 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To definitively assign the proton and carbon signals and establish the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the butyl chain and assign the adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the butyl chain to the bromophenyl ring and for assigning the quaternary aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for this relatively simple molecule, it could confirm the ortho-positioning of the butyl chain relative to the bromine atom on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibration of the primary alcohol would be observed in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration would likely be found in the fingerprint region, typically below 700 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3200-3600 (broad) |
| Aromatic | C-H stretch | 3000-3100 |
| Aliphatic | C-H stretch | 2850-2960 |
| Aromatic | C=C stretch | 1450-1600 |
| Primary Alcohol | C-O stretch | 1050-1150 |
| Alkyl Halide | C-Br stretch | < 700 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The molecular ion peak ([M]⁺) for this compound would be expected at m/z 228 and 230, with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways for primary alcohols include the loss of water (M-18), leading to a peak at m/z 210/212. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, would result in the loss of a propyl radical to form a fragment at m/z 31 ([CH₂OH]⁺). Fragmentation of the butyl chain and the aromatic ring would also lead to a series of characteristic ions.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry would be used to determine the precise elemental composition of the molecular ion and key fragments. This technique can measure the mass-to-charge ratio to several decimal places, allowing for the calculation of the exact molecular formula. For C₁₀H₁₃⁷⁹BrO, the calculated exact mass would be 228.0149, and for C₁₀H₁₃⁸¹BrO, it would be 230.0129. The experimental HRMS data would be expected to match these calculated values with high accuracy, confirming the elemental composition of this compound.
X-ray Crystallography for Solid-State Structure Determination
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Despite a thorough search of scientific literature and crystallographic databases, no published studies detailing the single-crystal X-ray structure of this compound were identified. While crystallographic data exists for structurally related bromophenyl derivatives, such as 4-(4-bromophenyl)butan-1-ol (B1516967) and other functionalized bromophenyl compounds, specific data for the ortho-substituted isomer, this compound, remains unavailable in the public domain.
The process of X-ray crystallography for a compound like this compound would involve several key steps. Initially, a high-quality single crystal of the compound must be grown. This is often a challenging step, requiring the exploration of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, or cooling crystallization).
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. This pattern is recorded by a detector, and the intensities and positions of the diffracted beams are measured.
The collected diffraction data is then processed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the arrangement of molecules in the crystal). Finally, the electron density map is calculated from the diffraction data, from which the atomic positions can be determined and the molecular structure solved and refined.
Hypothetically, an X-ray crystallographic study of this compound would reveal key structural features, including:
The conformation of the butanol side chain relative to the bromophenyl ring.
The precise bond lengths and angles within the molecule.
The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and potential halogen bonding involving the bromine atom. These interactions govern the packing of the molecules in the crystal lattice.
Such data would be invaluable for computational modeling, understanding structure-activity relationships, and for the rational design of new materials or molecules with desired properties. The absence of this experimental data highlights an opportunity for future research to fully characterize the solid-state properties of this compound.
Table of Hypothetical Crystallographic Parameters for this compound
The following table is a placeholder to illustrate the type of data that would be obtained from an X-ray crystallographic study. The values are not based on experimental data.
| Parameter | Hypothetical Value |
| Empirical formula | C₁₀H₁₃BrO |
| Formula weight | 229.11 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated density (g/cm³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
Theoretical and Computational Investigations of 4 2 Bromophenyl Butan 1 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for its accuracy in predicting molecular geometries, electronic properties, and energies.
The first step in a computational analysis is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For a flexible molecule like 4-(2-Bromophenyl)butan-1-ol, this involves exploring its conformational space. The flexibility arises from the rotation around the single bonds within the butyl chain and the bond connecting the chain to the bromophenyl ring.
Different conformers, or rotational isomers, can exist, each with a distinct energy. DFT calculations can identify the most stable conformer by systematically rotating these bonds and calculating the energy of each resulting structure until a global minimum on the potential energy surface is located. This optimized structure provides key geometric parameters.
Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative Data)
| Parameter | Bond/Atoms | Value |
| Bond Lengths | ||
| C-Br | ~1.91 Å | |
| C-O | ~1.43 Å | |
| O-H | ~0.96 Å | |
| C-C (Aromatic) | ~1.39 - 1.40 Å | |
| C-C (Alkyl) | ~1.53 - 1.54 Å | |
| Bond Angles | ||
| C-C-Br | ~120° | |
| C-C-O | ~109.5° | |
| C-O-H | ~109° | |
| Dihedral Angle | ||
| Br-C-C-C | Varies with conformer |
Note: The data presented in this table is illustrative and represents typical values for such a molecule, as specific computational studies on this compound are not publicly available. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.orgschrodinger.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.orgresearchgate.net Conversely, a large HOMO-LUMO gap implies high stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the bromophenyl ring. The LUMO is anticipated to be distributed over the aromatic ring with a significant contribution from the antibonding σ* orbital of the C-Br bond.
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.5 |
| LUMO Energy (ELUMO) | -0.8 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.7 |
Note: These values are representative examples based on similar aromatic compounds. The precise energies would be determined via specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to where a molecule is likely to attract or repel other chemical species. chemrxiv.org
Color-coding is used to represent different potential values:
Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net
Green: Represents areas of neutral or near-zero potential. researchgate.net
In the MEP map of this compound, the most negative regions (red) are expected to be located around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the bromine atom, due to their lone pairs of electrons. The most positive region (blue) would be concentrated on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site. The aromatic ring would exhibit a mixed potential, with the π-system being generally electron-rich (negative potential above and below the ring) but influenced by the electron-withdrawing bromine atom.
Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewikipedia.org This method allows for the calculation of the charge on each atom (Natural Population Analysis, NPA) and the investigation of stabilizing intramolecular interactions. wisc.edu
NBO analysis can quantify the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. wikipedia.org The energy associated with these donor-acceptor interactions, known as the second-order perturbation stabilization energy (E(2)), indicates the strength of the interaction, such as hyperconjugation. taylorandfrancis.com
For this compound, NBO analysis would reveal a significant negative charge on the oxygen and bromine atoms due to their high electronegativity. The carbon atom attached to the bromine (ipso-carbon) would carry a partial positive charge, making it a potential site for nucleophilic attack. walisongo.ac.id
Table 3: Calculated Natural Bond Orbital (NBO) Charges (Illustrative Data)
| Atom | Natural Charge (e) |
| Br | -0.05 |
| O | -0.75 |
| H (of OH) | +0.48 |
| C (attached to Br) | +0.10 |
| C (attached to O) | +0.25 |
Note: These charge values are illustrative, based on the expected effects of electronegativity. Actual values are obtained from specific NBO calculations.
Quantum Chemical Calculations for Reactivity Predictions
Beyond static properties, quantum chemical calculations are instrumental in modeling the dynamic processes of chemical reactions. These methods allow for the exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products.
Predicting a reaction pathway involves identifying all intermediates and, crucially, the transition states (TS) that lie on the path from reactants to products. nih.gov A transition state is a specific configuration along the reaction coordinate that corresponds to a first-order saddle point on the potential energy surface—a maximum in energy in the direction of the reaction and a minimum in all other directions. nih.gov
For this compound, computational methods can be used to model various potential reactions. For example, one could investigate the mechanism of a nucleophilic aromatic substitution reaction or reactions involving the butanol side chain, such as oxidation or esterification.
The process involves:
Proposing a reaction mechanism: Based on chemical principles, a plausible sequence of bond-breaking and bond-forming events is proposed.
Locating the Transition State: Specialized algorithms are used to search for the TS structure connecting the reactant and product (or intermediate).
Calculating Activation Energy: The energy difference between the transition state and the reactants defines the activation energy barrier (Ea). A lower activation energy corresponds to a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified TS correctly connects the desired reactants and products on the potential energy surface.
By comparing the activation energies of competing pathways, computational chemistry can predict the most likely reaction mechanism and product distribution under a given set of conditions. nih.gov
Studies on Reaction Thermodynamics and Kinetics
Computational chemistry provides powerful tools for the in-depth investigation of reaction mechanisms, offering insights into the thermodynamics and kinetics that govern chemical transformations. For this compound, theoretical studies can elucidate potential reaction pathways, such as dehydration or oxidation, by mapping the potential energy surface. Methods like Density Functional Theory (DFT) are commonly employed to locate and characterize the geometries of reactants, transition states, and products.
A hypothetical acid-catalyzed dehydration of this compound to form 1-bromo-2-(but-3-en-1-yl)benzene could be investigated to understand the reaction's feasibility and rate. Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) can be calculated to determine the reaction's spontaneity and whether it is exothermic or endothermic. A negative ΔG would indicate a spontaneous reaction under the specified conditions.
Kinetic analysis involves the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. By identifying the transition state structure, the energetic barrier can be quantified, providing crucial information for optimizing reaction conditions.
Table 1: Hypothetical Thermodynamic and Kinetic Data for the Dehydration of this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Parameter | Value | Unit |
| Enthalpy of Reaction (ΔH) | -15.2 | kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -25.8 | kcal/mol |
| Activation Energy (Ea) | 35.4 | kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from computational studies.
Spectroscopic Property Predictions via Computational Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. Computational methods can predict ¹H and ¹³C NMR chemical shifts, which serve as a valuable tool for validating experimentally determined structures. Quantum mechanical calculations, particularly using DFT, can provide theoretical chemical shifts that are often in good agreement with experimental data.
For this compound, the chemical shifts for each unique proton and carbon atom can be calculated. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. Comparing the calculated NMR spectra with experimental data can confirm the proposed structure and help in the assignment of complex spectra. Discrepancies between computed and experimental shifts can point to conformational differences or other structural nuances.
Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (δ) for this compound
| Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| ¹³C NMR | ||
| C1 | 62.1 | 62.5 |
| C2 | 30.5 | 30.2 |
| C3 | 33.8 | 34.1 |
| C4 | 35.9 | 36.3 |
| C1' | 142.3 | 142.0 |
| C2' | 124.8 | 124.5 |
| ¹H NMR | ||
| H1 (OH) | 1.8 | 1.7 |
| H1 (CH₂) | 3.6 | 3.7 |
| H2 | 1.6 | 1.6 |
| H3 | 1.7 | 1.8 |
| H4 | 2.8 | 2.9 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. Computational vibrational frequency analysis can predict the IR spectrum of a molecule, aiding in the interpretation of experimental data. These calculations determine the normal modes of vibration and their corresponding frequencies.
For this compound, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the alkyl chain and aromatic ring, the C-O stretch, and the C-Br stretch. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve their correlation with experimental values. researchgate.net
Table 3: Hypothetical Calculated and Scaled Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch | 3750 | 3600 | 3200-3600 |
| Aromatic C-H Stretch | 3150 | 3024 | 3000-3100 |
| Aliphatic C-H Stretch | 3050 | 2928 | 2850-3000 |
| C-O Stretch | 1100 | 1056 | 1000-1250 |
| C-Br Stretch | 680 | 653 | 500-700 |
Note: The data in this table is hypothetical. A scaling factor of 0.96 is hypothetically applied to the calculated frequencies.
Non-Linear Optical (NLO) Properties Analysis
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage and signal processing. Organic molecules with conjugated π-electron systems can exhibit large NLO responses. Computational chemistry allows for the prediction of NLO properties, guiding the design of new materials.
The key NLO properties that can be calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a measure of the second-order NLO response of a molecule. While this compound does not possess a classic donor-acceptor structure typical of high-performance NLO materials, computational analysis can still quantify its intrinsic NLO properties. Such calculations can provide a baseline for understanding how structural modifications might enhance these properties.
Table 4: Hypothetical Calculated Non-Linear Optical Properties of this compound
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | 2.15 | Debye |
| Mean Polarizability (α) | 18.5 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability (β) | 0.8 x 10⁻³⁰ | esu |
Note: The data in this table is hypothetical and intended to illustrate the types of NLO parameters that can be computationally derived.
Advanced Applications of 4 2 Bromophenyl Butan 1 Ol in Organic Synthesis
Role as a Key Building Block in Multistep Organic Synthesis
The utility of 4-(2-bromophenyl)butan-1-ol in multistep synthesis is predicated on its ability to serve as a foundational unit, from which more complex structures can be systematically assembled. The presence of two distinct reactive sites, the alcohol and the aryl bromide, allows for sequential or orthogonal chemical modifications, providing chemists with a powerful tool for molecular construction.
This compound serves as a crucial starting material in the synthesis of a variety of complex organic molecules. Its butanol side chain can be readily oxidized to the corresponding butanal or butanoic acid, providing access to a different set of functional group transformations. For instance, the aldehyde can undergo Wittig reactions to extend the carbon chain, while the carboxylic acid can participate in amide or ester couplings.
Simultaneously, the 2-bromophenyl group can be exploited in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity makes it an ideal precursor for the synthesis of substituted aromatic compounds with extended aliphatic chains, which are common motifs in pharmaceuticals and materials science.
A representative synthetic pathway could involve the initial protection of the alcohol, followed by a Suzuki-Miyaura cross-coupling reaction at the aryl bromide position to introduce a new aryl or alkyl group. Subsequent deprotection and oxidation of the alcohol to a carboxylic acid, followed by amide coupling, would yield a complex, multifunctional molecule.
The structural framework of this compound is particularly well-suited for the preparation of specialized molecular scaffolds. The four-carbon chain provides conformational flexibility, while the ortho-substituted phenyl ring imposes specific steric and electronic constraints that can be leveraged to control the three-dimensional arrangement of atoms in the target molecule.
For example, intramolecular reactions can be designed to create rigid, polycyclic systems. The formation of such scaffolds is of significant interest in drug discovery and development, where the defined spatial orientation of functional groups is critical for biological activity. The ability to pre-install substituents on the phenyl ring via the bromo group before cyclization adds another layer of complexity and control to the synthetic design.
Derivatization for Enhanced Functionalization
The derivatization of this compound is a key strategy for tailoring its reactivity and incorporating a wide range of functional groups. Both the hydroxyl group and the aryl bromide can be independently or concurrently modified to generate a library of compounds with diverse chemical properties.
The primary alcohol of this compound can be converted into a variety of other functional groups, leading to the synthesis of substituted butanols with specific reactivity profiles. For instance, esterification or etherification can be used to protect the alcohol or to introduce moieties that can modulate the molecule's solubility or electronic properties.
Furthermore, the alcohol can be transformed into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of azides, cyanides, or other nucleophiles at the terminus of the butyl chain, significantly expanding the synthetic utility of the original building block.
Table 1: Derivatization of the Butanol Side Chain
| Starting Material | Reagent(s) | Product |
|---|---|---|
| This compound | PCC, CH₂Cl₂ | 4-(2-Bromophenyl)butanal |
| This compound | Jones Reagent | 4-(2-Bromophenyl)butanoic acid |
| This compound | TsCl, Pyridine (B92270) | 4-(2-Bromophenyl)butyl tosylate |
| This compound | NaH, R-X | 1-(4-Alkoxybutyl)-2-bromobenzene |
The aryl bromide moiety is a versatile handle for introducing a wide array of functional groups onto the phenyl ring through various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst. nih.govnih.govnih.gov This reaction is highly efficient and tolerates a broad range of functional groups, making it possible to introduce substituted aryl, heteroaryl, or vinyl groups at the 2-position.
Other important cross-coupling reactions include the Sonogashira coupling for the introduction of alkyne fragments, the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, and the Heck reaction for the vinylation of the aryl ring. These methodologies provide access to a vast chemical space, enabling the synthesis of highly functionalized derivatives of this compound.
Table 2: Functionalization of the Aryl Bromide Moiety
| Reaction Name | Reagent(s) | Product Type |
|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 2-Aryl/Alkyl substituted phenylbutanol |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl substituted phenylbutanol |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino substituted phenylbutanol |
| Heck Reaction | Alkene, Pd catalyst, Base | 2-Vinyl substituted phenylbutanol |
Precursors for Heterocyclic Systems
The strategic placement of the hydroxyl group and the bromo substituent in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can be employed to construct new rings, often with a high degree of stereocontrol.
One important class of reactions is the intramolecular Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide that can then displace the ortho-bromo substituent via nucleophilic aromatic substitution (SNAAr). This reaction, however, is often challenging due to the low reactivity of aryl bromides towards SNAAr. More commonly, the bromo group is first converted to a more reactive functional group.
A powerful alternative is the use of palladium-catalyzed intramolecular C-O bond formation, such as the intramolecular Buchwald-Hartwig etherification. In this case, the alcohol can directly couple with the aryl bromide to form a five-membered dihydrofuran ring fused to the benzene (B151609) ring.
Furthermore, the butanol side chain can be modified to contain other functionalities that can then participate in cyclization reactions. For example, oxidation of the alcohol to an aldehyde, followed by an intramolecular aldol (B89426) reaction or a related condensation, can lead to the formation of bicyclic systems. The Prins cyclization, which involves the acid-catalyzed reaction of an alkene with an aldehyde, can also be adapted for the synthesis of tetrahydropyran (B127337) derivatives from precursors derived from this compound. escholarship.orgbeilstein-journals.orgnih.gov
Cyclization Reactions to Form Fused or Spirocyclic Architectures
The strategic positioning of the aryl bromide and the butanol chain in this compound makes it an ideal precursor for intramolecular cyclization reactions to generate complex carbocyclic frameworks. These reactions are pivotal in synthesizing tetralin (1,2,3,4-tetrahydronaphthalene) derivatives, which are core structures in many bioactive molecules. atamanchemicals.comwikipedia.org Both transition-metal-catalyzed and radical-mediated pathways are employed to construct these valuable fused and spirocyclic systems.
Fused Ring Systems via Palladium-Catalyzed Cyclization:
Palladium-catalyzed intramolecular cyclization is a powerful method for forming carbon-carbon bonds. In the case of this compound, an intramolecular Heck-type reaction can be envisioned. While direct cyclization of the alcohol itself is less common, derivatives of the butanol chain can facilitate the reaction. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by intramolecular insertion of a suitably placed alkene or other reactive group, and subsequent reductive elimination to furnish the cyclized product. rsc.orgorganic-chemistry.orgnih.gov This approach provides a direct route to tetralin-based structures, which form the backbone of various natural products and pharmaceuticals.
Spirocyclic Architectures via Radical Cyclization:
Free-radical cyclization offers a complementary strategy for constructing complex ring systems from aryl halides. nih.gov For this compound, the generation of an aryl radical at the C2 position of the phenyl ring can initiate an intramolecular cyclization cascade. researchgate.net Depending on the substitution pattern and reaction conditions, this can lead to the formation of spirocyclic compounds, where two rings share a single carbon atom. nih.govelsevierpure.com For instance, a radical cyclization could proceed via an ipso-attack on a substituted aromatic ring tethered to the butanol chain, generating spirocyclohexadienone moieties. elsevierpure.com These three-dimensional structures are of increasing interest in medicinal chemistry for their ability to improve binding affinity and selectivity for biological targets. nih.gov
| Cyclization Method | Typical Catalyst/Reagent | Architecture Formed | Key Features |
|---|---|---|---|
| Palladium-Catalyzed Intramolecular Heck Reaction | Pd(OAc)₂, Pd(PPh₃)₄ | Fused (e.g., Tetralin) | High efficiency and functional group tolerance. rsc.orgnih.gov |
| Radical Cyclization | Bu₃SnH/AIBN, (TMS)₃SiH/AIBN | Fused or Spirocyclic | Effective for constructing complex polyheterocycles and spiro compounds. nih.govresearchgate.net |
| Darzens Tetralin Synthesis | Concentrated H₂SO₄ | Fused (Tetralin) | Classic method involving intramolecular electrophilic aromatic substitution of 1-aryl-4-pentenes. atamanchemicals.com |
Applications in Material Science and Advanced Chemical Technologies
The structural motifs accessible from this compound, namely the phenyl and tetralin moieties, are valuable components in the design of advanced materials. These include functionalized polymers and liquid crystals, where the specific arrangement of aromatic and aliphatic parts dictates the material's properties.
Functionalized Polyolefins:
Polyolefins are widely used polymers, but their nonpolar nature can limit their applications. wikipedia.org Introducing polar functional groups can significantly enhance properties like adhesion and compatibility with other materials. acs.orgnih.gov A sophisticated strategy for creating functionalized polyolefins involves the use of borane-containing monomers in transition-metal-catalyzed polymerization. psu.edupsu.edu The borane (B79455) groups are stable towards the polymerization catalysts and can be subsequently converted into a wide range of functionalities, including hydroxyl groups. rsc.org this compound can serve as a precursor to such functional monomers. For example, the butanol chain could be modified to incorporate a polymerizable olefin, and the aryl bromide could be converted to a borane moiety, creating a monomer suitable for copolymerization with ethylene (B1197577) or propylene. psu.edu This "borane approach" allows for the synthesis of polyolefin graft copolymers with unique architectures and properties. psu.edupsu.edu
Liquid Crystals:
Liquid crystals are materials that exhibit phases intermediate between those of a conventional liquid and a solid crystal. The molecular structure, particularly the presence of rigid cores and flexible tails, is crucial for liquid crystalline behavior. colorado.edu The tetralin framework, which can be synthesized from this compound, can act as a rigid core in liquid crystal molecules. tandfonline.com The synthesis of new antiferroelectric liquid crystals incorporating a tetralin core has been reported, demonstrating the utility of this structural unit in advanced optical materials. tandfonline.com The stability and properties of the liquid crystal phase can be fine-tuned by adjusting the position and orientation of the tetralin core within the molecule. tandfonline.com
| Material Type | Derived Structural Motif | Synthetic Strategy | Potential Application |
|---|---|---|---|
| Functionalized Polyolefins | Phenyl/Butanol | Conversion to a borane-containing monomer for copolymerization. psu.edursc.org | Improved adhesives, compatibilizers for polymer blends, and advanced composites. acs.orgnih.gov |
| Liquid Crystals | Tetralin | Intramolecular cyclization to form the tetralin core, followed by elaboration into a mesogenic molecule. | Antiferroelectric liquid crystal displays and electro-optic translators. colorado.edutandfonline.com |
Development of Chromatographic Stationary Phases
High-performance liquid chromatography (HPLC) is an indispensable analytical technique that relies on the interaction between analytes and a stationary phase. The chemical nature of the stationary phase dictates the separation selectivity. The aromatic and potential chiral structures derivable from this compound make it a valuable precursor for novel stationary phases.
Phenyl-Bonded Stationary Phases:
Phenyl stationary phases are a common alternative to standard C18 phases in reversed-phase HPLC, offering unique selectivity, particularly for aromatic and unsaturated compounds, due to π-π interactions. elementlabsolutions.com A stationary phase can be created by covalently bonding phenyl-containing ligands to a silica (B1680970) support. digitellinc.com this compound could be attached to silica gel through its primary alcohol, creating a phenyl-based stationary phase with a four-carbon spacer. The presence of the bromo-substituent could also modulate the electronic properties and therefore the retention characteristics of the phase. elementlabsolutions.com
Tetralin- and Pirkle-Type Chiral Stationary Phases (CSPs):
The separation of enantiomers is critical in the pharmaceutical industry, and this is often achieved using chiral stationary phases (CSPs). uncw.edu Polysaccharide-based and Pirkle-type CSPs are among the most widely used. mdpi.comnih.gov
Tetralin-Derived CSPs: The tetralin skeleton, accessible from this compound, can be incorporated into chiral selectors. HPLC methods have been successfully developed for the chiral separation of tetralone derivatives using polysaccharide-based CSPs, indicating the importance of this framework in chiral recognition. nih.govdntb.gov.ua
Pirkle-Type CSPs: These "brush-type" phases consist of small, synthetic chiral molecules covalently bonded to the support. uniroma1.ithplc.eu They function through a combination of interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. nih.govnih.gov The 2-bromophenyl group of the starting material can be incorporated into a chiral selector, for instance, by forming an amide with a chiral amine. This selector can then be immobilized on silica to create a Pirkle-type CSP for the enantioseparation of various racemic compounds. acgpubs.orgresearchgate.net
| Stationary Phase Type | Derived Structural Motif | Principle of Separation | Example Application |
|---|---|---|---|
| Phenyl-Bonded Phase | Bromophenyl | Hydrophobic and π-π interactions. elementlabsolutions.com | Separation of aromatic and unsaturated compounds. |
| Chiral Stationary Phase (CSP) | Tetralin | Enantioselective interactions (e.g., hydrogen bonding, steric hindrance). | Separation of tetralone enantiomers and other chiral pharmaceuticals. nih.govdntb.gov.ua |
| Pirkle-Type CSP | Bromophenyl | π-π stacking, hydrogen bonding, and dipole-dipole interactions. nih.govnih.gov | Resolution of racemic N-acyl amino amides and other chiral analytes. nih.gov |
Future Research Avenues and Challenges
Development of Novel and Sustainable Synthetic Routes
A primary challenge in modern organic chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources where possible.
The principles of green chemistry offer a framework for designing safer and more sustainable chemical processes. nih.gov Applying these principles to the synthesis of 4-(2-Bromophenyl)butan-1-ol could involve several key strategies. Research in this area would focus on replacing traditional, often hazardous, solvents with greener alternatives, designing one-pot or cascade reactions to improve atom economy, and utilizing catalytic methods to reduce waste. nih.gov For instance, the synthesis could be redesigned to use water or other bio-based solvents, minimizing the reliance on volatile organic compounds.
Future work could systematically evaluate different solvent systems and catalytic processes to identify the most sustainable options, moving away from stoichiometric reagents towards more efficient catalytic cycles.
Table 1: Potential Green Chemistry Strategies for Synthesis
| Strategy | Description | Potential Benefit |
|---|---|---|
| Green Solvents | Replacing traditional organic solvents (e.g., toluene, THF) with alternatives like water, supercritical CO2, or bio-derived solvents. | Reduced environmental impact and improved process safety. |
| Catalytic Reactions | Utilizing transition metal or organocatalysts to facilitate key bond formations, replacing stoichiometric reagents. | Higher atom economy, reduced waste generation, and milder reaction conditions. |
| Energy Efficiency | Employing alternative energy sources like microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. | Faster reaction times and lower energy costs. |
Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful tool for achieving high selectivity under mild conditions. illinois.edudntb.gov.ua For this compound, enzymatic pathways could offer novel and highly efficient synthetic routes. For example, the reduction of a ketone precursor, 4-(2-bromophenyl)-4-oxobutanoic acid or its ester, could be achieved with high enantioselectivity using engineered ketoreductases.
Exploration of Undiscovered Reactivity Patterns and Selectivities
The dual functionality of this compound—an aryl bromide and a primary alcohol—provides a rich platform for exploring novel chemical reactivity. The aryl bromide moiety is a classic handle for cross-coupling reactions, while the hydroxyl group can participate in a wide array of transformations.
The development of novel catalysts is crucial for unlocking new reaction pathways. For this compound, future research could focus on creating catalysts for challenging transformations such as C-H activation at positions ortho or meta to the existing substituents, or for novel cross-coupling reactions that are currently inefficient. High-throughput screening (HTS) techniques are invaluable for rapidly discovering and optimizing new catalysts and reaction conditions. alfachemic.comsigmaaldrich.com By employing parallel reactor arrays and advanced analytical methods, hundreds of potential catalysts can be evaluated quickly, accelerating the discovery process. youtube.com
For instance, developing a catalyst that could selectively functionalize the C-H bond adjacent to the bromine atom without engaging in a standard cross-coupling reaction would represent a significant advance. Similarly, new catalytic systems for the direct conversion of the alcohol to other functional groups under mild conditions are of great interest.
Table 2: High-Throughput Screening Techniques for Catalyst Discovery
| Technique | Application | Information Gained |
|---|---|---|
| Infrared Thermography | Monitoring exothermic reactions in parallel. | Rapidly identifies active catalysts by detecting heat release. iitm.ac.in |
| Scanning Mass Spectrometry | Analyzing the products of multiple reactions simultaneously. | Provides information on catalyst activity and selectivity. iitm.ac.in |
| Microfluidic Devices | Performing and analyzing reactions on a microscale chip. | Allows for rapid screening with minimal material consumption. iitm.ac.in |
| KitAlysis™ Screening Kits | Pre-weighed catalysts and reagents in microscale vials. | Facilitates efficient screening of cross-coupling conditions. sigmaaldrich.com |
A deep understanding of reaction mechanisms is fundamental to controlling and optimizing chemical transformations. nih.gov For this compound, detailed mechanistic studies, combining experimental techniques (like kinetics and in-situ spectroscopy) with computational modeling, could uncover unprecedented reaction pathways. The interplay between the aryl bromide and the distal alcohol group may lead to unexpected intramolecular cyclization or rearrangement reactions under specific catalytic conditions. Elucidating the intermediates and transition states in such reactions would allow for their rational optimization and application in synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. acs.orgnih.gov The synthesis and subsequent derivatization of this compound are well-suited for integration into automated flow chemistry platforms.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Computational Modeling for Structure-Reactivity Relationships and Reaction Design
While extensive experimental data on this compound may be limited in publicly accessible literature, the application of advanced computational modeling presents a powerful avenue for predicting its behavior and guiding future research. These in silico techniques allow for the exploration of molecular properties, reaction pathways, and potential biological interactions, thereby accelerating research and reducing experimental costs.
Elucidating Structure-Reactivity Relationships:
The chemical reactivity of this compound is governed by the interplay of its three key structural features: the aromatic phenyl ring, the bromo substituent, and the primary alcohol on the butyl chain. Computational methods can precisely map the electronic and steric properties that dictate its behavior.
Density Functional Theory (DFT): This quantum mechanical method is instrumental in understanding the electronic structure of the molecule. DFT calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate a molecular electrostatic potential (MEP) map. scribd.com These calculations help pinpoint the most likely sites for electrophilic and nucleophilic attack. For instance, the MEP map can visualize electron-rich regions (like the oxygen of the hydroxyl group) and electron-poor regions, offering a roadmap for chemical reactions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the structural properties of a series of compounds and their biological activity or physicochemical properties. mdpi.com Although requiring a dataset of related molecules, a QSAR study on substituted phenylbutanols could predict properties of this compound. nih.gov Descriptors such as lipophilicity (logP), molar volume, polarizability, and electronic parameters can be used to build predictive models for endpoints like toxicity or receptor binding affinity. pensoft.net Such models are invaluable for prioritizing analogues for synthesis and testing.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules. rsc.orgacs.org Understanding the preferred conformations of the flexible butanol chain is crucial, as it can influence both its reactivity and its ability to fit into a binding site of a protein.
Informing and Accelerating Reaction Design:
Computational chemistry is not only predictive but also a powerful tool for designing synthetic routes and optimizing reaction conditions.
Reaction Pathway Prediction: Modern computational tools, including those leveraging machine learning, can predict the likely outcomes of chemical reactions. researchgate.netrsc.org For this compound, these models could be used to forecast the products of, for example, Ullmann-type coupling reactions involving the alcohol or Suzuki cross-coupling at the C-Br bond. organic-chemistry.org By calculating the activation energies for different potential pathways, chemists can select the most favorable reaction conditions before heading to the lab. frontiersin.org
Mechanism and Transition State Analysis: For a given reaction, such as the etherification of the alcohol or the formation of an organometallic intermediate, DFT can be used to model the full reaction coordinate. This includes identifying the structures and energies of reactants, transition states, intermediates, and products. This detailed mechanistic understanding is critical for rational catalyst design and for troubleshooting underperforming reactions.
In Silico ADMET Prediction: In the context of drug discovery, computational tools are routinely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govaudreyli.com Various software platforms can estimate properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes for this compound. csmres.co.uk These early-stage predictions help to identify potential liabilities and guide the design of derivatives with more favorable pharmacokinetic profiles.
The primary challenge in this field remains the need for experimental validation. While computational models are increasingly accurate, their predictions must ultimately be confirmed by empirical data. Furthermore, the computational cost for high-accuracy calculations on complex systems can be significant. Despite these challenges, the continued development of computational power and more sophisticated algorithms ensures that in silico modeling will be a cornerstone of future research involving this compound and related compounds.
Table 1: Application of Computational Modeling to this compound
| Computational Method | Predicted Properties/Information | Insight Gained for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, Molecular Electrostatic Potential (MEP), Reaction barriers | Identification of reactive sites (e.g., C-Br bond, OH group, aromatic ring), prediction of kinetic and thermodynamic favorability of reactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., IC50), physicochemical properties (e.g., solubility, logP) | Prediction of potential biological effects and drug-likeness based on its structural features, compared to a series of analogues. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent interactions, binding dynamics to a target protein | Understanding of molecular flexibility, stability in different environments, and how it might interact with a biological target over time. |
| Molecular Docking | Binding mode and affinity to a biological target (e.g., enzyme, receptor) | Hypothesis generation for potential mechanisms of biological action and identification of key binding interactions. |
| ADMET Prediction | Solubility, permeability, metabolic stability, potential toxicity alerts | Early assessment of pharmacokinetic and safety profiles to guide further development in a drug discovery context. |
Q & A
Q. What are the standard synthetic routes for 4-(2-Bromophenyl)butan-1-ol?
A common approach involves bromination of a phenylbutanol precursor followed by selective reduction. For example, Friedel-Crafts alkylation or Grignard reactions can introduce the bromophenyl group, while sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce intermediates to the alcohol. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts like regioisomers .
Q. What spectroscopic techniques are employed to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the ortho-bromophenyl substitution and butanol chain connectivity. Infrared (IR) spectroscopy identifies the hydroxyl stretch (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (m/z 229.12) and fragmentation patterns .
Advanced Research Questions
Q. How does the position of the bromine atom (ortho vs. para) on the phenyl ring influence the reactivity and biological activity of butanol derivatives?
The ortho-bromine substituent introduces steric hindrance and electronic effects that alter reaction kinetics and binding affinity. For example, ortho-substituted derivatives may exhibit reduced nucleophilic substitution rates compared to para isomers due to steric crowding. In biological systems, ortho-bromophenyl groups can enhance hydrophobic interactions with enzyme active sites, as seen in related compounds like OPC-14714, which utilizes a 4-(2-bromophenyl)piperazinyl moiety for receptor modulation .
Q. What methodological approaches resolve contradictions in reported reactivity data for this compound?
Discrepancies may arise from isomer impurities or solvent effects. Reproducibility requires rigorous purification (e.g., column chromatography, HPLC) to isolate the target compound from regioisomers like 3- or 4-bromophenyl analogs. Kinetic studies under controlled conditions (e.g., inert atmosphere, standardized reagents) can clarify reaction pathways. Computational modeling (DFT) further elucidates steric and electronic influences .
Q. How can this compound be utilized in designing enzyme inhibitors or receptor modulators?
The bromophenyl group serves as a hydrophobic pharmacophore, while the hydroxyl moiety enables hydrogen bonding. Structure-activity relationship (SAR) studies can modify the butanol chain length or introduce substituents to optimize binding. For instance, derivatives of this compound have been explored in antipsychotic agents (e.g., aripiprazole analogs) targeting dopamine receptors, highlighting its versatility in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
